Cas no 131339-92-9 (2,3,2',3'-Tetrafluorobiphenyl)

2,3,2',3'-Tetrafluorobiphenyl is a fluorinated biphenyl derivative characterized by its four fluorine substituents at the 2, 3, 2', and 3' positions. This structural configuration enhances its thermal and chemical stability, making it suitable for applications in high-performance materials and specialty chemicals. The electron-withdrawing nature of the fluorine atoms improves its resistance to oxidation and degradation, while also influencing its electronic properties for use in advanced organic synthesis. Its well-defined molecular structure allows for precise reactivity control in cross-coupling reactions and other fluorinated intermediate processes. The compound is particularly valuable in pharmaceuticals, agrochemicals, and liquid crystal formulations, where fluorinated aromatics are often required.
2,3,2',3'-Tetrafluorobiphenyl structure
2,3,2',3'-Tetrafluorobiphenyl structure
Product Name:2,3,2',3'-Tetrafluorobiphenyl
CAS No:131339-92-9
MF:C12H6F4
MW:226.169657230377
CID:4992498
Update Time:2025-05-24

2,3,2',3'-Tetrafluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,3,2',3'-Tetrafluorobiphenyl
    • 2,3,2',3'-tetrafluoro-biphenyl
    • 1-(2,3-difluorophenyl)-2,3-difluorobenzene
    • Inchi: 1S/C12H6F4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H
    • InChI Key: FZAMLERHNPBCIG-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1C=CC=C(C=1F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 209
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0

2,3,2',3'-Tetrafluorobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011009341-250mg
2,3,2',3'-Tetrafluorobiphenyl
131339-92-9 97%
250mg
480.00 USD 2021-07-05
Alichem
A011009341-500mg
2,3,2',3'-Tetrafluorobiphenyl
131339-92-9 97%
500mg
815.00 USD 2021-07-05
Alichem
A011009341-1g
2,3,2',3'-Tetrafluorobiphenyl
131339-92-9 97%
1g
1,519.80 USD 2021-07-05

Additional information on 2,3,2',3'-Tetrafluorobiphenyl

Professional Introduction to Compound with CAS No. 131339-92-9 and Product Name: 2,3,2',3'-Tetrafluorobiphenyl

The compound identified by the CAS number 131339-92-9 and commercially known as 2,3,2',3'-Tetrafluorobiphenyl represents a significant advancement in the field of specialty chemicals and materials science. This perfluorinated biphenyl derivative has garnered considerable attention due to its unique structural properties and potential applications in various high-tech industries. The introduction of fluorine atoms at specific positions in the biphenyl core imparts distinct electronic and steric characteristics, making it a valuable candidate for research and development.

2,3,2',3'-Tetrafluorobiphenyl is characterized by its rigid aromatic structure, which is further stabilized by the presence of fluorine atoms. These fluorine substituents not only enhance the thermal stability of the molecule but also influence its solubility and reactivity. The compound's symmetry and electron-deficient nature make it particularly interesting for applications in organic electronics, where charge transport properties are critical. Recent studies have highlighted its potential as a building block for advanced semiconductors and optoelectronic materials.

In the realm of academic research, 2,3,2',3'-Tetrafluorobiphenyl has been extensively studied for its role in developing novel materials with tailored properties. Researchers have explored its utility in creating liquid crystals, which are essential components in display technologies such as LCDs (Liquid Crystal Displays) and OLEDs (Organic Light Emitting Diodes). The compound's ability to form ordered phases at specific temperatures makes it an attractive candidate for optimizing the performance of these devices.

Moreover, the chemical stability provided by the perfluorinated groups has opened new avenues for 2,3,2',3'-Tetrafluorobiphenyl in coatings and adhesives. Its resistance to environmental degradation and chemical attack makes it suitable for high-performance coatings used in aerospace and automotive applications. These coatings not only enhance durability but also contribute to energy efficiency by reducing weight and friction.

The pharmaceutical industry has also shown interest in 2,3,2',3'-Tetrafluorobiphenyl due to its potential as a pharmacophore. The unique electronic distribution within the molecule can influence its interaction with biological targets, making it a valuable scaffold for drug design. Preliminary computational studies suggest that derivatives of this compound may exhibit promising biological activity, particularly in areas such as anti-inflammatory and anticancer therapies.

Recent advancements in synthetic chemistry have enabled more efficient methods for producing 2,3,2',3'-Tetrafluorobiphenyl, reducing costs and improving yields. These innovations are crucial for scaling up production to meet industrial demands. Techniques such as metal-catalyzed cross-coupling reactions have been particularly effective in constructing the perfluorinated biphenyl core with high precision.

The environmental impact of using 2,3,2',3'-Tetrafluorobiphenyl is another area of active research. While perfluorinated compounds are known for their stability, understanding their long-term behavior in ecosystems is essential. Studies are ongoing to assess their degradation pathways and potential effects on wildlife. Efforts are being made to develop sustainable synthesis routes that minimize environmental footprint without compromising performance.

Industrial applications of 2,3,2',3'-Tetrafluorobiphenyl extend beyond electronics and coatings. Its use as an intermediate in polymer synthesis has led to the development of high-performance polymers with enhanced mechanical strength and thermal resistance. These polymers are finding applications in harsh environments where traditional materials fail.

Collaborative research initiatives between academia and industry are driving innovation in the application of 2,3,2',3'-Tetrafluorobiphenyl. By combining theoretical modeling with experimental validation, researchers are uncovering new possibilities for this versatile compound. Such collaborations ensure that advancements are translated into practical solutions that address real-world challenges.

The future prospects for 2,3,2',3'-Tetrafluorobiphenyl appear promising as technology continues to evolve. Emerging fields such as flexible electronics and wearable devices demand materials with exceptional properties, making this compound a key player in next-generation technologies. Continued investment in research will likely uncover even more innovative uses for this remarkable chemical entity.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd